molecular formula C2H5FO5S2 B1487249 2-Fluorosulfonylethanesulfonic acid CAS No. 1461715-16-1

2-Fluorosulfonylethanesulfonic acid

Cat. No. B1487249
CAS RN: 1461715-16-1
M. Wt: 192.19 g/mol
InChI Key: HUWLLQYDNAOLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluorosulfonylethanesulfonic acid and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a key chemical reaction involving 2-Fluorosulfonylethanesulfonic acid . This reaction is a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Biomaterials Enhancement

2-Fluorosulfonylethanesulfonic acid plays a significant role in the field of biomaterials. Its sulfonation process can enhance the properties of biomaterials, such as hydrogels, scaffolds, and nanoparticles . This chemical modification introduces sulfonic acid groups, which can improve cellular responses like adhesion, proliferation, and differentiation, making it valuable in regenerative medicine and tissue engineering .

Drug Discovery

In drug discovery, the compound is utilized for the synthesis of sulfonyl fluorides, which are crucial intermediates. Direct fluorosulfonylation with fluorosulfonyl radicals, derived from 2-Fluorosulfonylethanesulfonic acid, offers a concise and efficient method for producing these intermediates. This approach is advantageous for developing new pharmaceuticals and exploring bioorthogonal chemistry .

Materials Science

2-Fluorosulfonylethanesulfonic acid contributes to the advancement of materials science by facilitating the synthesis of fluorinated materials. These materials are essential for creating high-performance polymers like polysulfones, which exhibit excellent thermal resistance and strength properties. Such polymers are indispensable in various high-tech industries .

Organic Synthesis

The compound is instrumental in organic synthesis, where it aids in the generation of fluorosulfonyl radicals. These radicals are key to producing functionalized sulfonyl fluorides, which are widely used in different synthetic applications, including coupling reactions and selective reductions .

Chemical Biology

In chemical biology, 2-Fluorosulfonylethanesulfonic acid’s derivatives are used to synthesize fluorescent amino acids. These amino acids serve as building blocks for creating fluorescent macromolecules, such as peptides and proteins, without altering their native properties. This application is crucial for tracking protein-protein interactions and imaging biological processes .

Industrial Applications

On an industrial scale, derivatives of 2-Fluorosulfonylethanesulfonic acid, like tetrafluoroethanesulfonic acid, are used as superacid catalysts. They offer several advantages over traditional acids used in catalysis, such as lower loadings, increased selectivity, and higher throughput. These superacids are employed in key processes like aromatic alkylation and acylation of arenes .

Safety and Hazards

While specific safety and hazard information for 2-Fluorosulfonylethanesulfonic acid is not available in the search results, sulfonic acids in general are known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The use of 2-Fluorosulfonylethanesulfonic acid and similar compounds in organic synthesis, chemical biology, drug discovery, and materials science is expected to continue to grow . Direct fluorosulfonylation with fluorosulfonyl radicals, a method used in the synthesis of these compounds, has emerged as a promising area of research .

properties

IUPAC Name

2-fluorosulfonylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWLLQYDNAOLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorosulfonylethanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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